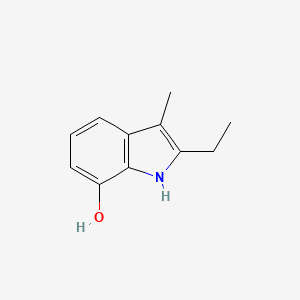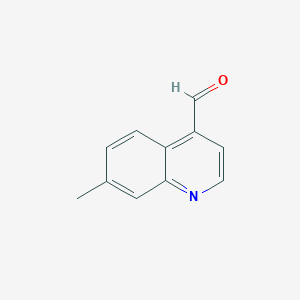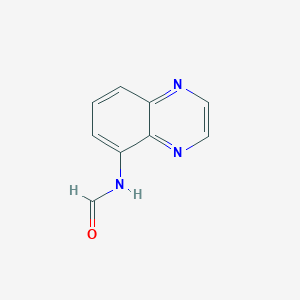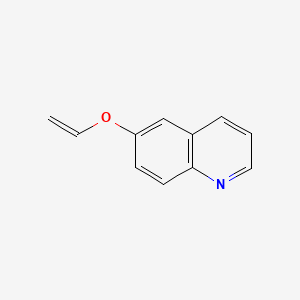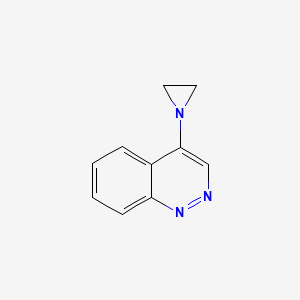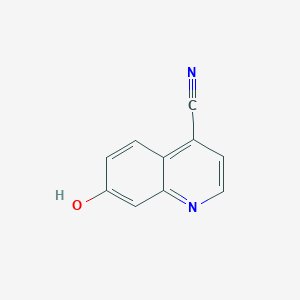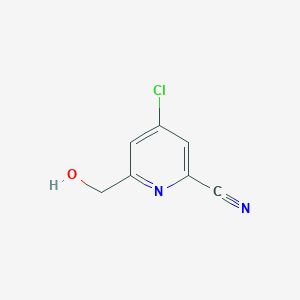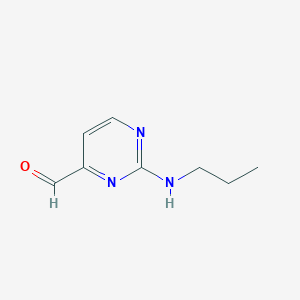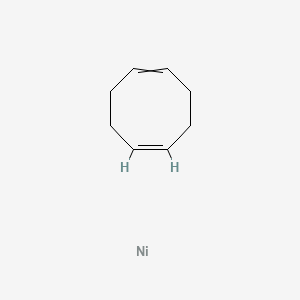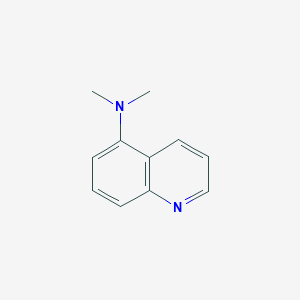
7-Amino-1,8-naphthyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1,8-naphthyridine-2-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position and an aldehyde group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps . Another method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, leading to the formation of amino-naphthyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1,8-naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted naphthyridines with different functional groups.
Scientific Research Applications
7-Amino-1,8-naphthyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Amino-1,8-naphthyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA through hydrogen bonding and π-π stacking interactions, leading to the stabilization of certain DNA structures . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activities .
Comparison with Similar Compounds
- 2-Amino-1,8-naphthyridine-7-carboxaldehyde
- 2,7-Diamino-1,8-naphthyridine
- 2,7-Dimethyl-4-methoxy-1,8-naphthyridine
Comparison: 7-Amino-1,8-naphthyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other naphthyridine derivatives, it exhibits unique interactions with DNA and enzymes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
7-amino-1,8-naphthyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c10-8-4-2-6-1-3-7(5-13)11-9(6)12-8/h1-5H,(H2,10,11,12) |
InChI Key |
QBIZUABIWCOSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


